N,2-bis(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a scaffold known for its versatility in medicinal chemistry due to its fused heterocyclic structure. The molecule features:
- N,2-bis(2-methoxyphenyl) substituents, which enhance lipophilicity and π-stacking interactions.
- 5-methyl and 7-(pyridin-3-yl) groups, contributing to steric and electronic modulation.
- A carboxamide moiety at position 6, enabling hydrogen bonding with biological targets.
Properties
IUPAC Name |
N,2-bis(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-16-22(25(33)29-19-11-5-7-13-21(19)35-3)23(17-9-8-14-27-15-17)32-26(28-16)30-24(31-32)18-10-4-6-12-20(18)34-2/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQYELYFKKNIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives, which this compound is a part of, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes such as immune response, oxygen sensing, and signal transduction.
Mode of Action
Triazole compounds, which include this compound, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities. This suggests that the compound may interact with its targets through binding, leading to changes in the targets’ functions.
Biochemical Pathways
Given the known targets of 1,2,4-triazolo[1,5-a]pyridine derivatives, it can be inferred that the compound may affect pathways related to immune response, oxygen sensing, and signal transduction. The downstream effects would depend on the specific pathway and target involved.
Result of Action
Given the known activities of 1,2,4-triazolo[1,5-a]pyridine derivatives, it can be inferred that the compound may have effects such as modulation of immune response, alteration of oxygen sensing, and inhibition of signal transduction.
Action Environment
For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved under microwave conditions, suggesting that temperature could play a role in the compound’s stability.
This compound, as part of the 1,2,4-triazolo[1,5-a]pyrimidine derivatives, holds promise for various therapeutic applications due to its potential biological activities.
Biological Activity
N,2-bis(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 539830-91-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolo-pyrimidines, which have been noted for their diverse pharmacological properties including anticancer, antibacterial, and antiviral activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 468.5 g/mol. The structure includes two methoxyphenyl groups and a pyridine moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N6O3 |
| Molecular Weight | 468.5 g/mol |
| CAS Number | 539830-91-6 |
Anticancer Activity
Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit notable anticancer properties. For instance, derivatives of this structure have been shown to inhibit cell proliferation in various cancer cell lines. In studies involving the MCF-7 breast cancer cell line and HCT-116 colon cancer cells, compounds demonstrated significant cytotoxicity with IC50 values ranging from 0.24 µM to 3.91 µM .
Mechanism of Action:
The anticancer activity is often attributed to the inhibition of critical signaling pathways such as the ERK pathway and tubulin polymerization mechanisms . Additionally, these compounds can induce apoptosis and cell cycle arrest in cancer cells .
Antibacterial Activity
The antibacterial properties of triazolo[1,5-a]pyrimidines have been documented against various bacterial strains. For instance, compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were reported to be as low as 7.2 µg/mL against Xanthomonas oryzae .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of several triazolo[1,5-a]pyrimidine derivatives on MCF-7 and HCT-116 cell lines using the MTT assay. The most potent compound exhibited an IC50 value of 0.53 µM against HCT-116 cells, indicating strong antiproliferative activity .
Case Study 2: Antibacterial Properties
Another research project assessed the antibacterial activity of various triazolo-pyrimidines against E. coli and Bacillus subtilis. The results showed that certain derivatives had MIC values significantly lower than traditional antibiotics, suggesting their potential as new antibacterial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and properties of the target compound with related derivatives:
Physicochemical Properties
- Solubility : The 7-hydroxyphenyl derivative () likely has higher aqueous solubility than the target due to its polar -OH group, whereas the 2-thienyl analog () may exhibit lower solubility but improved membrane permeability .
- Thermal Stability : Melting points of triazolopyrimidines (e.g., 157°C for compound 38 in ) suggest moderate thermal stability, influenced by substituent bulk and crystallinity .
Key Research Findings and Implications
- Substituent Position Matters : Methoxy groups at ortho positions (target compound) may hinder rotation, enhancing target binding compared to para -substituted analogs () .
- Pyridinyl vs.
- Synthetic Flexibility : The Biginelli-like approach () allows rapid diversification of triazolopyrimidines, enabling structure-activity relationship (SAR) studies for optimized drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
